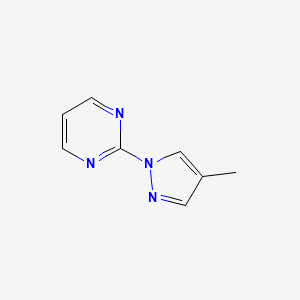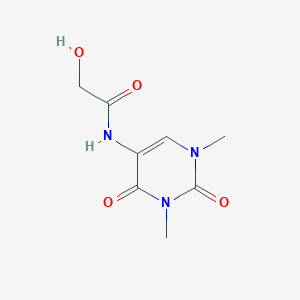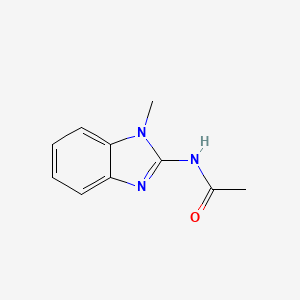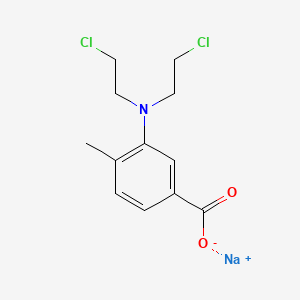![molecular formula C13H15N3 B13802241 4-[2-(4-Methylphenyl)hydrazinyl]aniline CAS No. 791050-63-0](/img/structure/B13802241.png)
4-[2-(4-Methylphenyl)hydrazinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methylphenyl)hydrazinyl]aniline is an organic compound with the molecular formula C13H15N3 It is a derivative of aniline, where the amino group is substituted with a hydrazinyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)hydrazinyl]aniline typically involves the reaction of 4-methylphenylhydrazine with aniline under specific conditions. One common method includes the following steps:
Reaction of 4-methylphenylhydrazine with aniline: This reaction is carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Methylphenyl)hydrazinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Azo compounds
Reduction: Amino derivatives
Substitution: Various substituted aniline derivatives
Applications De Recherche Scientifique
4-[2-(4-Methylphenyl)hydrazinyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes and pigments.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methylphenyl)hydrazinyl]aniline involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Methylphenyl)hydrazinyl]benzoic acid
- 4-[2-(4-Methylphenyl)hydrazinyl]phenol
- 4-[2-(4-Methylphenyl)hydrazinyl]benzaldehyde
Uniqueness
4-[2-(4-Methylphenyl)hydrazinyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
791050-63-0 |
|---|---|
Formule moléculaire |
C13H15N3 |
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
4-[2-(4-methylphenyl)hydrazinyl]aniline |
InChI |
InChI=1S/C13H15N3/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9,15-16H,14H2,1H3 |
Clé InChI |
LTFDTVIYRKUTRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NNC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)







![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)




